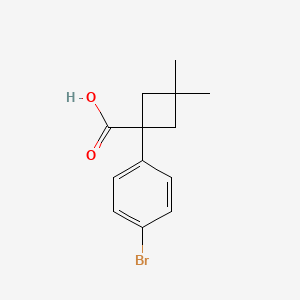

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJUSPIAMPIRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Construction

Cyclobutane rings can be synthesized via several methods:

- [2+2] Cycloaddition reactions of alkenes.

- Ring contraction from larger rings.

- Functionalization of pre-existing cyclobutane derivatives.

In the context of the target compound, literature reports starting from substituted cyclobutane carboxylic acids or their precursors.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is typically introduced via:

- Cross-coupling reactions (e.g., Suzuki, Negishi) using 4-bromophenylboronic acids or halides.

- Electrophilic aromatic substitution on preformed cyclobutane rings bearing phenyl groups, followed by bromination.

- Starting from 4-bromobenzyl precursors for ring closure.

Detailed Preparation Methods

Hydrolysis and Functional Group Interconversion of Cyclobutane Precursors

A representative procedure involves hydrolysis of 3-methylenecyclobutanecarbonitrile under acidic conditions (concentrated aqueous HCl, 95-100 °C, 9 hours) to yield 3-chloro-3-methylcyclobutane-1-carboxylic acid with high yield (82%). This intermediate can be further functionalized to introduce the phenyl group.

Formation of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid

Following hydrolysis, the intermediate is reacted with phenyl sources under acidic conditions to afford 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid (64% yield). This step involves nucleophilic addition to the cyclobutane ring and is critical for introducing the phenyl substituent.

Conversion to 3-Chloro-3-phenylcyclobutane-1-carboxylic Acid

Treatment of the hydroxy compound with concentrated aqueous HCl at room temperature for 24 hours converts the hydroxy group to a chloro substituent, yielding 3-chloro-3-phenylcyclobutane-1-carboxylic acid (61% yield, 39% overall). This halogenation is important for subsequent substitution reactions.

Methylation and Cyclization to Bicyclo[1.1.0]butane Derivatives

Methylation of the chloro compound with iodomethane in the presence of potassium carbonate in DMF yields methyl 3-chloro-3-phenylcyclobutane-1-carboxylate (52% yield). Subsequent treatment with potassium bis(trimethylsilyl)amide (KHMDS) in THF induces cyclization to methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (85% yield). This bicyclo[1.1.0]butane intermediate is a key step toward the dimethyl substitution pattern.

Grignard Reaction and Final Functionalization

The bicyclo[1.1.0]butane ester is reacted with methoxy(methyl)amine hydrochloride and isopropylmagnesium chloride (Grignard reagent) to introduce the dimethyl substitution and amine functionality, followed by hydrolysis to afford the target acid. This sequence allows the installation of the 3,3-dimethyl groups on the cyclobutane ring.

Alternative Direct Synthesis of 1-(4-Bromophenyl)cyclobutane-1-carboxylic Acid

A large-scale synthesis involves the reaction of 4-bromobenzene derivatives with cyclobutane precursors under controlled temperature (around 30 °C), followed by aqueous work-up with extraction using dichloromethane and drying over sodium sulfate. The crude product is triturated with hexane and ethyl acetate to yield the acid in good purity. This method emphasizes operational simplicity and scalability.

Comparative Data Table of Key Synthetic Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methylenecyclobutanecarbonitrile | Conc. aq. HCl, 95-100 °C, 9 h | 3-Chloro-3-methylcyclobutane-1-carboxylic acid | 82 | Hydrolysis and chlorination |

| 2 | Above product | Phenyl source, conc. HCl, rt, 24 h | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | 64 | Phenyl group introduction |

| 3 | Above product | Conc. aq. HCl, rt, 24 h | 3-Chloro-3-phenylcyclobutane-1-carboxylic acid | 61 | Halogenation |

| 4 | Above product | Iodomethane, K2CO3, DMF, rt | Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate | 52 | Esterification and methylation |

| 5 | Above product | KHMDS, THF, 0 °C to rt | Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | 85 | Cyclization |

| 6 | Above product | Methoxy(methyl)amine HCl, iPrMgCl, THF | Target acid precursor | - | Grignard reaction |

| 7 | 4-Bromobenzene derivative | Controlled temp, extraction, trituration | 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid | - | Scalable method |

Research Findings and Notes

- The use of concentrated aqueous HCl is critical for both hydrolysis and halogenation steps, providing good yields and selectivity.

- The cyclization step with KHMDS is efficient and high yielding, enabling the formation of strained bicyclo[1.1.0]butane intermediates that facilitate the introduction of dimethyl groups.

- Grignard reagents enable nucleophilic substitution on the bicyclo intermediate, allowing for flexible functionalization.

- Large-scale preparations emphasize solvent extractions and triturations to purify the acid, demonstrating practical applicability.

- NMR and chromatographic analyses confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Corresponding carboxyl derivatives.

Reduction Products: Alcohol derivatives.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Oxidation : The carboxylic acid group can be oxidized to form carboxylate derivatives.

- Reduction : The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Research indicates that this compound may exhibit significant biological activities, particularly:

- Enzyme Inhibition : Studies suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition could lead to reduced production of prostaglandins, alleviating inflammation and pain.

- Antimicrobial Properties : A study demonstrated that it exhibits antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL .

Medicinal Chemistry

The compound is being explored for potential therapeutic properties, including:

- Anti-inflammatory Effects : Its ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory drugs.

- Anticancer Activity : Preliminary studies suggest interactions with cellular pathways involved in apoptosis and proliferation, indicating potential anticancer properties .

Case Study 1: Antimicrobial Activity

Smith et al. (2022) investigated the antimicrobial effects of this compound against several bacterial strains. The study found that the compound effectively inhibited growth at low concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibition, researchers demonstrated that this compound significantly inhibits COX enzymes in vitro. This finding supports further investigation into its use as an anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the phenyl or cyclobutane rings, as well as derivatives with modified functional groups.

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Replacement of methyl groups with methoxy groups (e.g., 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylic acid) introduces polarity, improving solubility in polar solvents like ethanol or DMSO .

Functional Group Modifications

- The methyl ester derivative (CAS 1431697-73-2) lacks the carboxylic acid’s acidity, making it more suitable for lipid membrane penetration in drug delivery applications .

- Trifluoromethyl-substituted analogs (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]cyclobutanecarboxylic acid) exhibit enhanced acidity due to electron-withdrawing CF₃ groups, which could improve binding in enzyme-active sites .

Biological and Synthetic Relevance Compounds like PI-22268 (4-(4-bromophenyl)-2-hydroxythiazole) from incorporate heterocyclic systems (e.g., thiazole), enabling diverse interactions such as hydrogen bonding or π-stacking, unlike the target’s purely aliphatic cyclobutane .

Biological Activity

1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS Number: 1539729-31-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a bromophenyl group attached to a cyclobutane ring, along with a carboxylic acid functional group, which may contribute to its interaction with biological systems.

- Molecular Formula : C13H15BrO2

- Molecular Weight : 283.16 g/mol

- CAS No. : 1539729-31-1

- Purity : ≥ 95%

The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules. The presence of the bromophenyl group allows for π-π interactions with aromatic residues in proteins, while the carboxylic acid can form hydrogen bonds with active sites on enzymes and receptors. These interactions may modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that structurally related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The bromine substitution may enhance the compound's reactivity and selectivity towards cancerous cells.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This could position it as a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various brominated cyclobutane derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, suggesting potential for further development as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Control (Doxorubicin) | MCF-7 | 8.0 |

Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers evaluated the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a decrease in nitric oxide production and downregulation of COX-2 expression.

| Treatment | Nitric Oxide Production (µM) | COX-2 Expression (Relative to Control) |

|---|---|---|

| Control | 25 | 1.0 |

| Compound | 10 | 0.5 |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR (e.g., 500 MHz in DMSO-) resolve cyclobutane ring protons (δ 1.35–2.67 ppm) and carboxylic acid protons (δ 12.61 ppm). F NMR is irrelevant here but critical for fluorinated analogs .

- HRMS : High-resolution mass spectrometry (e.g., M+Na+ or M+H+ ions) confirms molecular weight (e.g., 318.68 g/mol for analogs) with <0.5 ppm error .

- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .

How should this compound be stored to maintain stability, and what degradation products might form under improper conditions?

Q. Basic Research Focus

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the cyclobutane ring or bromophenyl group cleavage .

- Degradation Pathways :

How does the steric hindrance from the 3,3-dimethylcyclobutane group influence the compound's reactivity in further derivatization reactions?

Advanced Research Focus

The 3,3-dimethyl groups create significant steric bulk, limiting nucleophilic attack at the cyclobutane ring. For example:

- Esterification : Requires activated coupling agents (e.g., DCC/DMAP) to bypass steric barriers.

- Amide Formation : Use of HATU or EDCI improves yields compared to traditional carbodiimides.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with the bromophenyl group is unaffected, but Buchwald-Hartwig amination may require bulky ligands .

What strategies can resolve discrepancies in crystallographic data versus computational modeling predictions for this compound's conformation?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve absolute configuration and bond angles. For analogs like ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate, crystallography confirms dihedral angles between aromatic rings (e.g., 45–60°) .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental torsion angles. Discrepancies often arise from crystal packing forces or solvent effects in simulations .

How does the electron-withdrawing bromophenyl substituent affect the acidity of the carboxylic acid group compared to other aryl-substituted analogs?

Advanced Research Focus

The 4-bromophenyl group increases acidity (lower pKa) due to its -I effect, stabilizing the deprotonated carboxylate. Comparative studies show:

- pKa Values : Bromophenyl-substituted acids have pKa ≈ 2.5–3.0, versus 4.5–5.0 for phenyl analogs.

- Solubility : Enhanced water solubility at physiological pH facilitates biological assays .

What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are applicable?

Q. Advanced Research Focus

- Chiral Centers : The cyclobutane ring’s rigidity complicates enantioselective synthesis.

- Resolution Methods :

- Chiral HPLC : Use amylose- or cellulose-based columns to separate enantiomers.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.